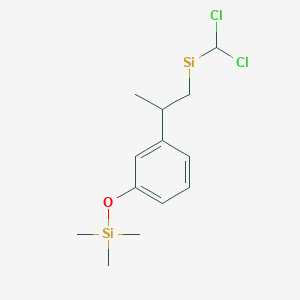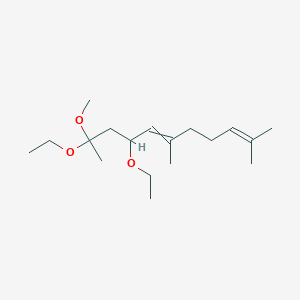
8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene is an organic compound with the molecular formula C16H30O3 It is characterized by the presence of two ethoxy groups, one methoxy group, and two methyl groups attached to an undecadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylundeca-2,6-diene and suitable alkylating agents.
Alkylation: The key step involves the alkylation of the starting material with ethyl and methoxy groups. This is achieved using reagents like ethyl iodide and methanol in the presence of a strong base such as sodium hydride.
Reaction Conditions: The reaction is carried out under controlled conditions, typically at elevated temperatures and in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization: Optimizing reaction conditions to maximize yield and purity, including temperature control, reaction time, and the use of catalysts.
Purification: Employing purification techniques such as distillation and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or methoxy groups with other functional groups using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Compounds with substituted functional groups
Aplicaciones Científicas De Investigación
8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of 8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
8,8-Diethoxy-2,6-dimethyl-2-octanol: A tertiary alcohol with similar ethoxy and methyl groups.
5,9-Undecadien-2-one, 6,10-dimethyl-: A compound with a similar undecadiene backbone but different functional groups.
Uniqueness
8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene is unique due to its specific combination of ethoxy, methoxy, and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
116121-05-2 |
|---|---|
Fórmula molecular |
C18H34O3 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
8,10-diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene |
InChI |
InChI=1S/C18H34O3/c1-8-20-17(14-18(6,19-7)21-9-2)13-16(5)12-10-11-15(3)4/h11,13,17H,8-10,12,14H2,1-7H3 |
Clave InChI |
PRKYYKKOXYSWNO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC(C)(OC)OCC)C=C(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)


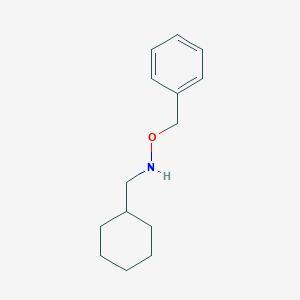
![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
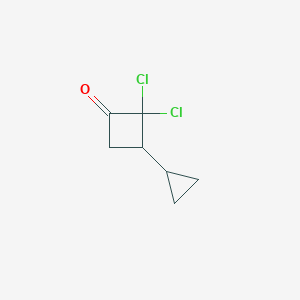

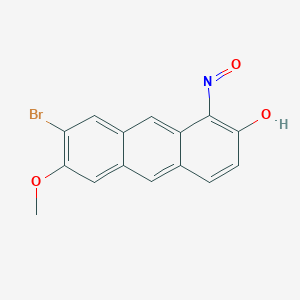
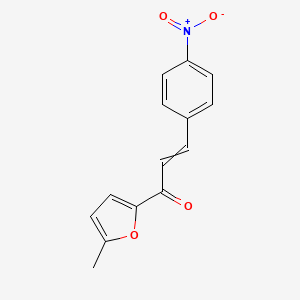


![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
